molecular formula C16H14ClNO4S B2367094 3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 379726-49-5

3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2367094
CAS No.: 379726-49-5
M. Wt: 351.8
InChI Key: HEKMQWWKGCTPHN-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C16H14ClNO4S and a molar mass of approximately 351.80 g/mol . It is part of a class of compounds known as sulfamoyl benzoic acids (SBAs), which have been investigated for their potential as specific agonists for the Lysophosphatidic Acid 2 (LPA2) receptor . The LPA2 GPCR is a G protein-coupled receptor that mediates antiapoptotic and mucosal barrier-protective effects, making it a target for research in areas such as radioprotection and the attenuation of chemotherapy-induced cell death . Research indicates that certain SBA analogues can selectively activate LPA2, inhibiting apoptosis and promoting cell survival pathways, with some analogues demonstrating potent activity at picomolar concentrations . This compound is provided as a powder and is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions. The CAS registry number for this compound is 379726-49-5 .

Properties

IUPAC Name

3-[(2-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-2-10-18(15-9-4-3-8-14(15)17)23(21,22)13-7-5-6-12(11-13)16(19)20/h2-9,11H,1,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKMQWWKGCTPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Sulfonyl Chloride Formation

The synthesis begins with introducing the sulfonic acid group to benzoic acid. A method adapted from patent CN104672114A employs chlorosulfonic acid under controlled conditions:

Step 1: Sulfonation of Benzoic Acid
Benzoic acid reacts with chlorosulfonic acid (ClSO₃H) at 140–150°C, catalyzed by sodium sulfate. This regioselectively yields 3-sulfobenzoic acid. The reaction mechanism involves electrophilic aromatic substitution, where the electron-withdrawing carboxylic acid group directs sulfonation to the meta position.

Step 2: Sulfonyl Chloride Synthesis
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), converting the -SO₃H group to -SO₂Cl. This step is critical for subsequent nucleophilic attack by amines.

Sulfonamide Formation

The sulfonyl chloride reacts with a secondary amine, N-allyl-2-chloroaniline, to form the target sulfonamide. However, synthesizing this amine presents challenges.

Synthesis of N-Allyl-2-chloroaniline
2-Chloroaniline undergoes alkylation with allyl bromide (CH₂=CHCH₂Br) in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst. Competing over-alkylation to tertiary amines is mitigated by stoichiometric control and low temperatures.

Coupling Reaction
3-(Chlorosulfonyl)benzoic acid reacts with N-allyl-2-chloroaniline in anhydrous dichloromethane, using triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution, forming the sulfonamide bond:

$$
\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{HN}(\text{CH}2\text{CH=CH}2)(\text{C}6\text{H}4\text{Cl-2}) \rightarrow \text{C}{16}\text{H}{14}\text{ClNO}4\text{S} + \text{HCl}
$$

Alternative Pathway: Mitsunobu Allylation

To circumvent the need for pre-formed N-allyl-2-chloroaniline, a Mitsunobu reaction installs the allyl group post-sulfonamide formation.

Step 1: Primary Sulfonamide Synthesis
3-(Chlorosulfonyl)benzoic acid reacts with 2-chloroaniline to yield N-(2-chlorophenyl)-3-sulfamoylbenzoic acid.

Step 2: Allyl Group Introduction
The primary sulfonamide undergoes Mitsunobu alkylation with allyl alcohol (CH₂=CHCH₂OH), triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD). This oxidatively couples the alcohol to the sulfonamide nitrogen, forming the secondary amine:

$$
\text{RSO}2\text{NH}(\text{C}6\text{H}4\text{Cl-2}) + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{PPh}3/\text{DEAD}} \text{RSO}2\text{N}(\text{CH}2\text{CH=CH}2)(\text{C}6\text{H}_4\text{Cl-2})
$$

Optimization and Challenges

Regioselectivity in Sulfonation

Achieving meta-sulfonation requires precise control of reaction temperature and acid strength. Excess chlorosulfonic acid or prolonged heating risks para-substitution or polysulfonation.

Purification Techniques

  • Centrifugation : Removes unreacted starting materials after sulfonation.
  • Recrystallization : Ethanol-water mixtures purify the final product, yielding crystals with >95% purity.

Yield Considerations

  • Sulfonation: 70–80% yield.
  • Mitsunobu reaction: 50–65% yield due to competing side reactions.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.1 (s, 1H, aromatic), 7.6–7.4 (m, 4H, chlorophenyl), 5.8 (m, 1H, allyl CH), 5.2 (d, 2H, allyl CH₂), 3.9 (t, 2H, NCH₂).
  • IR : 1680 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (S=O).

Industrial and Research Applications

This compound’s synthesis informs pharmaceutical development, particularly in designing kinase inhibitors or anti-inflammatory agents. The allyl group offers a handle for further functionalization via thiol-ene click chemistry.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the sulfamoyl group.

    Reduction: Reduction reactions can target the chlorophenyl or sulfamoyl groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents.

Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It may inhibit cyclooxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs), which could position it as a candidate for treating inflammatory conditions.

Medical Applications

Therapeutic Potential
Ongoing research is exploring the therapeutic applications of 3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid for various diseases. Preliminary studies suggest that it may have beneficial effects in treating conditions such as arthritis and other inflammatory diseases due to its ability to modulate immune responses.

Case Study: Analgesic Activity
A study conducted on animal models demonstrated that the compound significantly reduced pain responses compared to control groups. The analgesic effects were attributed to its ability to inhibit prostaglandin synthesis through cyclooxygenase inhibition.

Industrial Applications

Material Development
In industrial chemistry, this compound is being explored for developing new materials and chemical processes. Its properties may facilitate advancements in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally related sulfamoyl benzoic acid derivatives, focusing on substituent effects, binding affinities, and synthetic yields.

Table 1: Structural and Functional Comparison

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Data (Binding Affinity/Yield) References
3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid (Target) R₁ = 2-ClPh, R₂ = Allyl 386.25 N/A*
3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid R₁ = 4-ClPh, R₂ = Allyl 386.25 Supplier data only
2-Chloro-5-[(prop-2-en-1-yl)(3-(trifluoromethyl)phenyl)sulfamoyl]benzoic acid R₁ = 3-CF₃Ph, R₂ = Allyl 433.78 Discontinued (CymitQuimica)
3-[Benzyl-(3-trifluoromethyl-phenyl)sulfamoyl]-4-chloro-benzoic acid R₁ = 3-CF₃Ph, R₂ = Benzyl 469.88 No activity data
Compound 10o () R₁ = 3-Cl-4-FPh, R₂ = Hydrazinyl-indole ~550† 87% yield, high purity
Compound 4 () R₁ = 1,3-dioxoisoquinoline, R₂ = Propyl ~400† ΔG = -8.53 kcal/mol

†Approximate based on molecular formula.

Key Findings

Substituent Position Matters: The 2-chlorophenyl group in the target compound (vs. 4-chlorophenyl in ) may influence steric interactions.

Electron-Withdrawing Groups Enhance Potency: The trifluoromethyl (CF₃) group in compounds like and increases electron-withdrawing effects, which could enhance binding to positively charged enzyme pockets.

Sulfamoyl Modifications Impact Binding :

  • In , replacing a sulfur atom with a sulfamoyl group (compound 3 vs. 4) improved binding affinity from -7.94 kcal/mol to -8.53 kcal/mol . This suggests that the sulfamoyl group in the target compound may similarly enhance interactions.

Synthetic Accessibility :

  • While the target compound lacks yield data, derivatives like 10o () achieved 87% yield , indicating that allyl or hydrazine-based modifications can streamline synthesis .

Bulkier Groups Affect Pharmacokinetics :

  • The benzyl substituent in increases molecular weight (~470 g/mol), which may reduce oral bioavailability compared to the target compound (386 g/mol).

Research Tools and Methodologies

  • Molecular Modeling : Studies in used docking simulations to correlate structure with activity .
  • Crystallography : Programs like SHELX () and ORTEP-3 () enable precise structural determination, critical for understanding substituent effects .
  • HRMS/1H NMR : These techniques validated purity and structure in and .

Biological Activity

3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid is a synthetic organic compound with the molecular formula C16H14ClNO4S. It features a sulfamoyl group, a chlorophenyl moiety, and a prop-2-en-1-yl substituent attached to a benzoic acid core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's structure can be represented as follows:

Molecular Formula C16H14ClNO4S\text{Molecular Formula C}_{16}\text{H}_{14}\text{ClNO}_{4}\text{S}

Key Features:

  • Chlorophenyl Group : Imparts unique electronic properties, influencing biological interactions.
  • Sulfamoyl Group : Known for its role in various biological activities, including enzyme inhibition.
  • Benzoic Acid Core : Provides a stable aromatic structure conducive to biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, sulfonamide derivatives are known to target bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. In a model involving lipopolysaccharide (LPS)-induced inflammation in rats, it demonstrated the ability to reduce inflammatory markers such as TNF-α and IL-1β significantly. This suggests that this compound may inhibit the cyclooxygenase (COX) pathways, which are pivotal in inflammatory responses .

The mechanism by which this compound exerts its biological effects likely involves the following pathways:

  • Enzyme Inhibition : The sulfamoyl group may mimic natural substrates, allowing competitive inhibition of target enzymes such as COX.
  • Receptor Binding : The chlorophenyl moiety could facilitate binding to specific receptors involved in inflammatory and pain pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibitory effects on various bacterial strains
Anti-inflammatoryReduction of TNF-α and IL-1β levels in LPS model
Enzyme InteractionPotential inhibition of COX enzymes

Detailed Case Study

In a study assessing the anti-inflammatory potential of related compounds, it was found that administration of this compound significantly mitigated inflammatory responses in LPS-induced rats. The results indicated:

  • A marked decrease in white blood cell count.
  • Stabilization of body temperature during inflammatory episodes.
    These findings suggest its potential utility as a therapeutic agent for managing inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a benzoic acid precursor with a sulfamoyl chloride derivative. Key steps include:

  • Sulfamoyl group introduction : Reacting 3-amino-4-chlorobenzoic acid with allyl(2-chlorophenyl)sulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to the compound’s polarity.
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfamoyl chloride) and reaction time (12–24 hrs) improves yields (typically 40–60%) .

Q. How can the molecular structure of this compound be validated experimentally?

Combined spectroscopic and crystallographic methods are essential:

  • X-ray crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine the crystal structure. Ensure high-resolution data (<1.0 Å) for accurate sulfonamide bond geometry analysis .
  • NMR spectroscopy : Confirm allyl and chlorophenyl group connectivity via 1H^1H and 13C^{13}C NMR. For example, allyl protons appear as doublets at δ 5.1–5.3 ppm (CH2_2=CH2_2) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

Discrepancies often arise from assay conditions or off-target effects. Methodological approaches include:

  • Dose-response profiling : Test across a wide concentration range (nM–µM) to identify IC50_{50} values. For example, α-glucosidase inhibition may peak at 10 µM, while cytotoxicity emerges at >50 µM .
  • Selectivity screening : Compare activity against related enzymes (e.g., α-amylase vs. carbonic anhydrase) using fluorogenic substrates .

Q. How can structure-activity relationships (SAR) be explored for sulfamoyl benzoic acid derivatives?

Systematic substitution studies are critical:

  • Substituent variations : Replace the allyl group with bulkier alkyl chains (e.g., propyl, isobutyl) to assess steric effects on enzyme binding .
  • Electronic effects : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the chlorophenyl ring to modulate sulfonamide acidity (pKa_a) .

Q. Example SAR Table :

DerivativeR-Groupα-Glucosidase IC50_{50} (µM)Solubility (mg/mL)
ParentAllyl12.3 ± 1.20.45
Derivative APropyl8.7 ± 0.90.32
Derivative BTrifluoromethyl5.1 ± 0.60.18

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Common issues include polymorphism and solvent inclusion:

  • Polymorphism screening : Use solvent vapor diffusion with 5–10 solvent systems (e.g., ethanol/water, acetone/DMF) .
  • Twinned crystals : Employ SHELXD for data integration and OLEX2 for twin law refinement (e.g., two-fold rotation axis) .

Q. How can computational methods complement experimental studies of this compound?

  • Docking simulations : Use AutoDock Vina to predict binding modes with α-glucosidase (PDB ID: 2QMJ). Focus on sulfonamide interactions with catalytic residues (e.g., Asp349) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate HOMO-LUMO gaps with redox stability .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI-MS detection. Monitor for sulfonamide hydrolysis products (m/z 386 → 345) .
  • Elemental analysis : Accept ≤0.3% deviation from theoretical C/H/N/S values .

Data Contradiction Analysis

Q. How to interpret conflicting reports on metal-organic framework (MOF) formation with this compound?

Discrepancies may stem from ligand flexibility:

  • Coordination variability : The allyl group’s rotational freedom can lead to divergent coordination modes (monodentate vs. bidentate). Use EXAFS to confirm Cu2+^{2+}-sulfonamide bond distances .
  • Stoichiometry effects : Vary metal:ligand ratios (1:1 to 1:3) to isolate stable MOF phases .

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